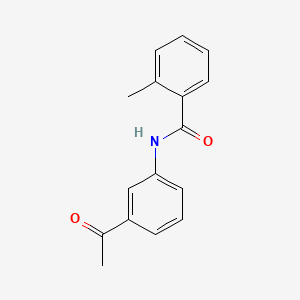

N-(3-acetylphenyl)-2-methylbenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(3-acetylphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-6-3-4-9-15(11)16(19)17-14-8-5-7-13(10-14)12(2)18/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQAFCBVQTWALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 2 Methylbenzamide

Retrosynthetic Analysis and Strategic Disconnections for the N-(3-acetylphenyl)-2-methylbenzamide Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most logical disconnection lies at the amide bond, as this is the key linkage in the molecule. This C-N bond disconnection reveals two primary synthons: a 3-acetylphenylamine cation and a 2-methylbenzoyl anion. These synthons correspond to the readily available starting materials, 3-aminoacetophenone and 2-methylbenzoic acid or its derivatives.

A further disconnection of the acetyl group from the phenyl ring is synthetically less efficient as it would require a Friedel-Crafts acylation, which can sometimes lead to isomeric impurities. Therefore, the primary retrosynthetic pathway is the most strategically sound approach.

Retrosynthetic Pathway:

Optimized Conventional Synthesis Routes

The forward synthesis of this compound from its precursors can be achieved through several established methods, primarily focusing on the efficient formation of the amide bond.

Amide Bond Formation Strategies: Coupling of 3-aminoacetophenone and 2-methylbenzoyl chloride derivatives

The most common and direct method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. wikipedia.orgbyjus.com In this specific case, 3-aminoacetophenone is treated with 2-methylbenzoyl chloride. The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product. byjus.com

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The base then deprotonates the resulting ammonium (B1175870) ion to yield the final amide product.

Precursor Synthesis and Functional Group Interconversions

The primary precursors, 3-aminoacetophenone and 2-methylbenzoyl chloride, are commercially available. However, should a custom synthesis be required, 2-methylbenzoyl chloride can be readily prepared from 2-methylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This conversion is a standard and high-yielding reaction in organic synthesis.

Functional group interconversions on the final product, this compound, can be performed to create derivatives. For instance, the ketone of the acetyl group can be reduced to a secondary alcohol or converted to other functional groups, providing a route to a variety of analogues.

Reaction Condition Optimization: Solvent, Temperature, and Catalyst Screening

The efficiency of the Schotten-Baumann reaction can be significantly influenced by the reaction conditions. A systematic screening of solvents, temperatures, and catalysts is crucial for maximizing the yield and purity of this compound.

Solvent Screening: A two-phase solvent system, consisting of water and an organic solvent like dichloromethane or diethyl ether, is often employed in the Schotten-Baumann reaction. wikipedia.org The base resides in the aqueous phase, while the reactants and product are in the organic phase. The choice of the organic solvent can affect the solubility of the reactants and the rate of the reaction. Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used, particularly when employing organic bases.

Temperature Control: The acylation reaction is typically exothermic and is often carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then gradually allowed to warm to room temperature.

Catalyst Screening: While the Schotten-Baumann reaction is base-promoted rather than truly catalytic, the choice of base is critical. Stronger bases like sodium hydroxide are effective but can also promote the hydrolysis of the acyl chloride. Organic bases like pyridine or triethylamine can be milder alternatives. byjus.com In some cases, a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane/Water | Tetrahydrofuran | Dioxane |

| Base | 10% aq. NaOH | Pyridine | Triethylamine |

| Temperature | 0 °C to rt | Room Temperature | Reflux |

| Catalyst | None | DMAP (cat.) | None |

Green Chemistry Approaches in Benzamide (B126) Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of benzamides, including this compound, several green chemistry approaches have been explored.

One promising technique is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. rsc.org The synthesis of N-aryl benzamides has been successfully achieved using microwave-assisted methods, often under solvent-free conditions or using green solvents like water. rsc.org

Another green approach involves the use of eco-friendly catalysts . For instance, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water has been reported as a mild and selective method. rsc.org This avoids the use of more toxic or expensive catalysts. Additionally, solid-supported catalysts and biocatalysts are being investigated to facilitate easier separation and recycling, further enhancing the green credentials of the synthesis.

Derivatization Strategies for this compound Analogs

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Derivatization can be achieved by modifying either the aniline or the benzoyl moiety of the molecule.

Modification of the Aniline Ring:

Varying the Acetyl Group Position: Instead of 3-aminoacetophenone, 2-aminoacetophenone or 4-aminoacetophenone can be used as starting materials to generate isomeric analogues.

Introducing other Substituents: A wide range of substituted anilines can be used in place of 3-aminoacetophenone to introduce various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring.

Modification of the Benzoyl Ring:

Varying the Methyl Group Position: 3-methylbenzoyl chloride or 4-methylbenzoyl chloride can be used to synthesize isomeric products.

Introducing other Substituents: A diverse array of substituted benzoyl chlorides can be employed to introduce different functionalities onto the benzoyl ring. This allows for a systematic exploration of the chemical space around the core structure.

Modification of the Acetylphenyl Moiety

The acetyl group on the phenyl ring is a versatile site for a variety of chemical transformations. These modifications can alter the electronic and steric properties of the molecule, which can be crucial for various applications.

One common transformation is the reduction of the ketone in the acetyl group to a secondary alcohol. This can be achieved using reducing agents such as sodium borohydride. Conversely, oxidation of the acetyl group can lead to the formation of a carboxylic acid.

The acetyl group also allows for the formation of new carbon-carbon bonds. For instance, the alpha-carbon to the carbonyl can be deprotonated to form an enolate, which can then react with various electrophiles in reactions like aldol condensations or alkylations. These reactions are fundamental in building more complex molecular structures from the basic this compound scaffold. The acetyl group of aryl-1-ethanones can be subjected to various transformations to synthesize a number of organic compounds. ichem.md

Table 1: Examples of Reactions at the Acetylphenyl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | Sodium Borohydride (NaBH4), Methanol (B129727) | Secondary Alcohol |

| Oxidation | Potassium Permanganate (KMnO4), Heat | Carboxylic Acid |

| Alkylation | 1. Lithium Diisopropylamide (LDA) 2. Alkyl Halide (R-X) | α-Substituted Ketone |

| Aldol Condensation | Aldehyde/Ketone, Acid or Base Catalyst | β-Hydroxy Ketone |

Functionalization of the Methylbenzamide Moiety

The methylbenzamide portion of the molecule also presents opportunities for functionalization, primarily at the methyl group and the aromatic ring.

The methyl group can be a site for radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

The aromatic ring of the methylbenzamide moiety can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing amide and methyl groups. The amide group is generally a meta-director, while the methyl group is an ortho, para-director. The interplay of these directing effects, along with the reaction conditions, will determine the regiochemical outcome of the substitution.

Table 2: Potential Functionalization of the Methylbenzamide Moiety

| Site of Functionalization | Reaction Type | Example Reagents | Potential Products |

| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-(Bromomethyl)benzamide derivative |

| Aromatic Ring | Electrophilic Nitration | Nitric Acid (HNO3), Sulfuric Acid (H2SO4) | Nitro-substituted benzamide derivative |

| Aromatic Ring | Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl3) | Acyl-substituted benzamide derivative |

Regioselective Functionalization and Advanced Coupling Reactions

Achieving regioselectivity is a significant challenge in the functionalization of molecules with multiple potential reaction sites. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have provided powerful tools to address this challenge.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to form new carbon-carbon bonds. To apply these methods to this compound, it is often necessary to first introduce a halide or triflate group onto one of the aromatic rings in a regioselective manner. This "handle" can then be used for the subsequent coupling reaction.

Recent advancements in C-H activation offer a more direct approach to functionalization, circumventing the need for pre-functionalization. mdpi.com These methods utilize transition metal catalysts to selectively activate a specific C-H bond, which can then be coupled with a variety of partners. The amide group in this compound can act as a directing group, guiding the catalyst to a specific C-H bond, often at the ortho position, thereby ensuring high regioselectivity. A mechanistic study on the α-arylation of N-alkylbenzamides has shed light on the origins of site-selectivity in such transformations. nih.gov

Furthermore, copper-catalyzed coupling reactions have also emerged as a valuable tool for the N-arylation of various compounds, including sulfonamides. nih.gov Iron-catalyzed methods have also been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides. researchgate.net These advanced methodologies open up new avenues for the synthesis of complex derivatives of this compound with precise control over the molecular architecture.

Table 3: Advanced Coupling Reactions for Functionalization

| Coupling Reaction | Catalyst System | Substrate Requirement | Bond Formed |

| Suzuki Coupling | Palladium Catalyst, Base | Aryl Halide/Triflate + Boronic Acid | C(sp2)-C(sp2) |

| Heck Coupling | Palladium Catalyst, Base | Aryl Halide/Triflate + Alkene | C(sp2)-C(sp2) |

| Sonogashira Coupling | Palladium/Copper Catalysts, Base | Aryl Halide/Triflate + Terminal Alkyne | C(sp2)-C(sp) |

| C-H Activation/Arylation | Palladium, Rhodium, or Ruthenium Catalyst | Directing Group (e.g., Amide) | C-C or C-Heteroatom |

Sophisticated Structural Elucidation and Conformational Analysis of N 3 Acetylphenyl 2 Methylbenzamide

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Frameworks

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the foundational experiments for structural determination. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity through spin-spin coupling), and the relative number of protons of each type (integration). The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

For N-(3-acetylphenyl)-2-methylbenzamide, specific chemical shifts would be anticipated for the aromatic protons on both the acetylphenyl and methylbenzoyl rings, the amide (N-H) proton, and the methyl protons of the acetyl and methylbenzoyl groups.

Expected ¹H and ¹³C NMR Data: Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not widely available in public scientific literature. A comprehensive analysis would require assigning the specific chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for each proton and carbon atom in the structure. A reference to a ¹³C NMR spectrum is available, though specific peak assignments are not publicly detailed scbt.com.

Interactive Table: Predicted ¹H NMR Assignments for this compound This table represents predicted assignments based on general principles of NMR spectroscopy, as specific experimental data is not available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Amide (N-H) | 8.0 - 10.0 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

| Aromatic Protons | 7.0 - 8.2 | Multiplets (m), Doublets (d), Triplets (t) | Complex patterns due to coupling between protons on both aromatic rings. |

| Acetyl Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) | Distinct singlet with no adjacent protons to couple with. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments provide correlational data that is indispensable for assembling the complete molecular structure, especially for complex molecules where 1D spectra may be crowded or ambiguous.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon atom signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC could show correlations from the amide proton to carbons in both aromatic rings, and from the methyl protons to carbons in their respective rings and to the adjacent carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's three-dimensional conformation, such as the relative orientation of the two aromatic rings.

Specific 2D NMR correlation data for this compound is not available in published literature. A full analysis would involve interpreting the cross-peaks in each of these spectra to confirm the bonding framework and determine the preferred conformation.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules as they tumble rapidly, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form sigmaaldrich.comresearchgate.net. This technique is invaluable for studying polymorphism (the ability of a solid to exist in multiple crystalline forms) and for characterizing amorphous (non-crystalline) materials. For this compound, ssNMR could be used to probe intermolecular interactions, such as hydrogen bonding involving the amide group, and to characterize the packing of molecules in a crystal lattice. Techniques like Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain high-resolution spectra sigmaaldrich.comresearchgate.net. No specific solid-state NMR studies for this compound have been reported in public databases.

Dynamic NMR for Rotational Barrier Analysis

The amide bond in this compound has partial double-bond character due to resonance, which restricts rotation around the C-N bond spectrabase.comrsc.orgrsc.org. This restricted rotation can lead to the existence of different conformers (rotamers) that may interconvert at a rate that is on the NMR timescale. Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures to study these conformational changes spectrabase.com. By analyzing the changes in the line shape of NMR signals as the temperature is varied, it is possible to determine the coalescence temperature and calculate the activation energy (rotational barrier) for this process spectrabase.com. While this technique is applicable to this compound, no specific dynamic NMR studies or data on its rotational barrier are currently available in the scientific literature.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact mass, which can be used to deduce the unique elemental formula of the compound. For this compound, with the formula C₁₆H₁₅NO₂, the theoretical exact mass of the monoisotopic ion [M+H]⁺ can be calculated with high precision.

The calculated exact mass for C₁₆H₁₅NO₂ is 253.11028 g/mol scbt.com. An HRMS experiment would aim to measure an experimental mass that matches this theoretical value, confirming the elemental composition.

Furthermore, HRMS can resolve the isotopic pattern of a molecule, which arises from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The observed isotopic distribution in the mass spectrum can be compared to the theoretical pattern for the proposed formula, providing further confidence in the assignment.

Interactive Table: Theoretical Isotopic Distribution for the [M]⁺ Ion of C₁₆H₁₅NO₂

| Isotopologue | m/z (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₆H₁₅NO₂ | 253.1103 | 100.00 |

| ¹³C¹⁵C₁₆H₁₅NO₂ | 254.1136 | 17.58 |

This table shows the calculated isotopic pattern. An experimental HRMS spectrum would be expected to show a cluster of peaks matching these masses and relative intensities, providing strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. For this compound (m/z 253.11), the fragmentation pathway would likely be dominated by cleavage of the central amide bond, which is a common fragmentation route for N-arylbenzamides.

The primary fragmentation would involve the cleavage of the C-N amide bond, leading to two main fragment ions: the 2-methylbenzoyl cation and the 3-acetylanilinyl radical cation or related ions. Further fragmentation of these primary ions would provide detailed structural information. For instance, the 2-methylbenzoyl cation could lose a carbon monoxide (CO) molecule, a characteristic fragmentation of acylium ions. The 3-acetylanilinyl fragment could undergo cleavage of the acetyl group.

Table 1: Plausible Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 253.11 | 119.05 | [2-methylbenzoyl]+ |

| 253.11 | 134.06 | [3-acetylaniline]+• |

| 134.06 | 92.05 | [C6H6N]+ |

| 119.05 | 91.05 | [C7H7]+ (tolyl cation) |

X-ray Crystallography for Absolute Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) would reveal the precise molecular geometry of this compound. Based on studies of similar compounds, N-arylbenzamides often exhibit non-planar conformations due to steric hindrance. eurjchem.comresearchgate.net For the title compound, a significant dihedral angle would be expected between the planes of the 3-acetylphenyl ring and the 2-methylbenzamide (B88809) moiety. The amide linkage itself generally adopts a planar or near-planar conformation.

Analysis of analogous compounds provides insight into the likely crystallographic parameters. For example, the related compound N'-acetyl-N'-phenyl-2-naphthohydrazide crystallizes in the triclinic space group P-1. eurjchem.comresearchgate.net It is plausible that this compound could crystallize in a similar low-symmetry space group.

Table 2: Example Crystallographic Data for an Analogous Benzamide (B126) Compound (N-(3-hydroxyphenyl)-3-methoxybenzamide, Polymorph II) mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8358(3) |

| b (Å) | 10.3956(3) |

| c (Å) | 13.5644(4) |

| α (°) | 81.339(2) |

| β (°) | 84.208(2) |

| γ (°) | 73.193(2) |

| Volume (ų) | 1173.13(6) |

| Z | 4 |

Note: This data is for an analogous compound and serves as an illustrative example.

The crystal packing of this compound would be governed by a network of intermolecular interactions. The most significant of these is expected to be N–H···O hydrogen bonding between the amide hydrogen of one molecule and a carbonyl oxygen (either from the amide or the acetyl group) of a neighboring molecule. researchgate.netresearchgate.net These interactions typically form chains or dimeric motifs that are fundamental to the supramolecular structure. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netresearchgate.net By mapping properties onto this surface, one can dissect the contributions of different types of contacts. For similar amide-containing molecules, Hirshfeld analysis often reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most dominant interactions, quantitatively confirming the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov

Table 3: Typical Contributions to the Hirshfeld Surface for Related Amide Compounds nih.govnih.gov

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | 45 - 75% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 15 - 25% |

| C···C (π–π) | < 5% |

Note: These percentages are illustrative based on analyses of various N-aryl amides.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly N-arylbenzamides. mdpi.comresearchgate.net Different polymorphs arise from variations in molecular conformation or crystal packing, leading to different physical properties. researchgate.net For example, N-(3-hydroxyphenyl)-3-methoxybenzamide is known to crystallize as two distinct polymorphs, one in an orthorhombic space group and another in a triclinic space group, each featuring different hydrogen bonding networks and packing efficiencies. mdpi.comresearchgate.net Given this precedent, it is reasonable to anticipate that this compound may also exhibit polymorphism under different crystallization conditions.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. core.ac.uk The spectra of this compound would be characterized by distinct bands corresponding to its amide and ketone functionalities, as well as its substituted aromatic rings.

The key vibrational modes would include:

N-H Stretching: A sharp band in the region of 3300-3200 cm⁻¹.

Amide I (C=O Stretching): An intense band typically found between 1680-1630 cm⁻¹. This is one of the most characteristic absorptions for amides. mdpi.com

Acetyl C=O Stretching: A strong band around 1700-1680 cm⁻¹, distinct from the amide carbonyl.

Amide II (N-H Bending and C-N Stretching): A band of variable intensity located in the 1570-1515 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3200 | Medium-Sharp (IR) |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Methyl | 2980 - 2850 | Medium-Weak |

| C=O Stretch | Acetyl | ~1690 | Strong (IR), Medium (Raman) |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong (IR), Strong (Raman) |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium-Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong (IR) |

| C-N Stretch (Amide III) | Amide | 1300 - 1200 | Medium |

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules. The compound this compound does not possess any stereocenters and is achiral. Therefore, it would not exhibit a chiroptical response, and this technique is not applicable for its analysis.

Computational Chemistry and Theoretical Investigations of N 3 Acetylphenyl 2 Methylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to solve the electronic structure of many-body systems by modeling the electron density. nih.gov DFT calculations are instrumental in predicting a wide array of molecular properties, from geometric parameters to spectroscopic signatures. arabjchem.org

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. researchgate.net For a flexible molecule like N-(3-acetylphenyl)-2-methylbenzamide, which has several rotatable bonds (e.g., around the amide linkage and the bonds connecting the phenyl rings), multiple local energy minima, or conformers, may exist. researchgate.netscielo.br

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative (Calculated via DFT). Note: This data is representative of typical results for a molecule with a similar benzamide core and is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (amide) | 1.245 |

| Bond Length (Å) | C-N (amide) | 1.368 |

| Bond Length (Å) | N-H (amide) | 1.012 |

| Bond Angle (°) | O=C-N | 122.5 |

| Dihedral Angle (°) | Caromatic-C-N-Caromatic | -175.8 (trans) |

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. This includes examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO might be distributed over the electron-withdrawing acetyl and amide carbonyl groups. researchgate.net

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is shared among the atoms. semanticscholar.org This helps identify which atoms are electron-rich (nucleophilic) or electron-deficient (electrophilic).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net In this compound, the MEP would show strong negative potentials around the oxygen atoms of the carbonyl groups and a positive potential near the amide N-H proton.

Table 2: Illustrative Electronic Properties for a Benzamide Derivative (Calculated via DFT). Note: This data is representative of typical results and is for illustrative purposes only.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.97 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Gap (ΔE) | 5.39 |

Chemical Hardness (η): Resistance to change in electron configuration.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mxresearchgate.net The Fukui function analysis would identify specific atoms on the phenyl rings or the carbonyl carbons as the most likely centers for chemical reactions. scielo.org.mx

Table 3: Illustrative Global Reactivity Descriptors (Calculated via DFT). Note: This data is representative of typical results and is for illustrative purposes only.

| Descriptor | Value (eV) |

|---|---|

| Hardness (η) | 2.695 |

| Electronegativity (χ) | 4.275 |

| Electrophilicity Index (ω) | 3.385 |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. semanticscholar.org These theoretical shifts can aid in the assignment of experimental spectra. scirp.org

IR Spectroscopy: DFT can compute the vibrational frequencies and their corresponding intensities. scielo.org.za The calculated frequencies often require scaling to correct for anharmonicity and other systematic errors, but the resulting theoretical spectrum is invaluable for assigning the vibrational modes observed in an experimental FT-IR spectrum. arabjchem.org For this compound, characteristic peaks for C=O stretching (amide and ketone), N-H stretching and bending, and C-H vibrations of the aromatic rings would be predicted. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netbsu.by This analysis helps identify the nature of electronic transitions, such as π→π* transitions within the aromatic systems. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures (often in the gas phase), Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, usually in a simulated solvent environment. nih.govnih.gov

MD simulations are particularly useful for exploring the conformational ensemble of flexible molecules in solution. biorxiv.orgbiorxiv.org An MD simulation starts with an optimized structure and simulates the motion of every atom over time by solving Newton's equations of motion. The simulation generates a trajectory—a series of snapshots of the molecule's coordinates over time.

Analysis of this trajectory reveals the range of conformations the molecule samples, the flexibility of different parts of the molecule (e.g., bond rotations, ring puckering), and the time scale of these motions. nih.govnih.gov For this compound in a solvent like water or DMSO, MD simulations would show how the molecule's conformation changes due to thermal energy and interactions with solvent molecules. This provides a more realistic understanding of the molecule's structure and behavior in a condensed phase than static, gas-phase calculations alone. nih.gov

Solvation Effects and Molecular Interactions

Computational studies are essential for understanding how this compound behaves in a solution, a critical factor for its potential biological activity. Solvation models in computational chemistry are used to simulate the environment of a solvent, which can significantly influence the molecule's conformation and electronic properties. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant.

The structure of this compound, featuring polar functional groups (the amide and acetyl groups) and nonpolar regions (the phenyl rings), allows for a range of molecular interactions. The carbonyl oxygens and the amide nitrogen are key sites for forming hydrogen bonds with protic solvents like water or methanol (B129727). Theoretical studies on similar molecules, such as N–((2–acetylphenyl)carbamothioyl)benzamide, have utilized Density Functional Theory (DFT) to analyze intramolecular and intermolecular hydrogen bonds that stabilize the molecular conformation. uokerbala.edu.iq Hirshfeld surface analysis is another computational tool used to evaluate intermolecular interactions and their energies, providing a visual representation of how molecules pack in a crystal lattice. uokerbala.edu.iqmdpi.com

Key molecular interactions for this compound include:

Hydrogen Bonding: The amide proton (N-H) can act as a hydrogen bond donor, while the amide and acetyl carbonyl oxygens (C=O) can act as hydrogen bond acceptors.

π-π Stacking: The two aromatic rings can interact with each other or with aromatic residues in a biological target through π-π stacking.

n→π Interactions:* This is a weak, non-covalent interaction involving the delocalization of lone pair electrons (n) from an oxygen or nitrogen atom into the antibonding orbital (π*) of a nearby carbonyl group or aromatic ring. researchgate.net Such interactions can play a role in determining the conformational preferences of flexible molecules. researchgate.net

Computational methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these interactions. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. hilarispublisher.comresearchgate.net This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a hypothetical biological target. While specific docking studies for this compound are not extensively published, the methodology can be applied to understand its potential interactions with various enzymes or receptors where benzamide derivatives have shown activity, such as histone deacetylases (HDACs) or cholinesterases. hilarispublisher.comnih.gov

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then estimates the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. The results predict the most stable binding pose and conformation of the ligand within the active site.

For this compound, hypothetical targets could include enzymes where inhibition by small molecules is therapeutically relevant. The predicted binding affinities would guide the selection of the most promising targets for further investigation.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

| Hypothetical Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| Histone Deacetylase 2 (HDAC2) | 3MAX | -7.8 | Acetyl group chelates zinc ion in the active site; aromatic rings form hydrophobic interactions. |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Amide group forms hydrogen bonds with serine and arginine residues; methylphenyl group fits into a hydrophobic pocket. |

| Butyrylcholinesterase (BChE) | 4BDS | -9.1 | Benzamide core interacts with the catalytic triad; phenyl rings engage in π-π stacking with tryptophan residues. hilarispublisher.com |

Note: The data in this table is illustrative and based on the application of standard molecular docking procedures to hypothetical targets. It does not represent experimentally verified results.

Analysis of the docked poses reveals specific amino acid residues that form key interactions with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex. For this compound, these interactions would likely involve hydrogen bonds, hydrophobic contacts, and π-π stacking.

The essential structural features of the molecule required for binding are known as pharmacophoric features. Identifying these helps in understanding the structure-activity relationship and in designing new, more potent molecules.

Table 2: Potential Interacting Residues and Pharmacophoric Features of this compound

| Pharmacophoric Feature | Potential Interacting Residues | Type of Interaction |

| Hydrogen Bond Acceptor (Amide C=O) | Arginine (Arg), Lysine (Lys) | Hydrogen Bond |

| Hydrogen Bond Acceptor (Acetyl C=O) | Serine (Ser), Tyrosine (Tyr) | Hydrogen Bond |

| Hydrogen Bond Donor (Amide N-H) | Aspartate (Asp), Glutamate (Glu) | Hydrogen Bond |

| Aromatic Ring (2-methylphenyl) | Phenylalanine (Phe), Leucine (Leu) | Hydrophobic, van der Waals |

| Aromatic Ring (3-acetylphenyl) | Tryptophan (Trp), Tyrosine (Tyr) | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These predictive models are invaluable for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

Developing a QSAR model involves several steps. First, a dataset of molecules with known biological activities is collected. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as physicochemical properties (e.g., LogP, molecular weight), electronic properties, and 3D shape. Finally, a statistical or machine learning method is used to create a mathematical equation that links the descriptors to the activity. researchgate.net

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.

Table 3: Relevant Molecular Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | Molecular Weight (MW), LogP, Molar Refractivity (MR) | Size, lipophilicity, polarizability |

| Topological | Topological Polar Surface Area (TPSA), Number of Rotatable Bonds | Polarity, molecular flexibility |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| 3D/Shape | Molecular Surface Area, Molecular Volume | Steric properties, shape |

These descriptors would serve as the independent variables in a regression model to predict the biological activity (the dependent variable).

Once a reliable QSAR model or a pharmacophore model is developed, it can be used for virtual screening. This process involves computationally screening large databases of millions of compounds to identify those that are predicted to be active based on the model. This is a highly efficient way to find novel chemical scaffolds with desired biological activity.

Furthermore, the structure of this compound can serve as a scaffold for library design. In this approach, a virtual combinatorial library is created by systematically modifying the core structure. For example, different substituents could be placed on the aromatic rings, or the linker between them could be altered. The designed library of new, hypothetical compounds can then be evaluated using the developed QSAR models or docking protocols to prioritize the most promising candidates for chemical synthesis and biological evaluation. mdpi.com

Mechanistic Biological Investigations Preclinical in Vitro and in Vivo Studies

Target Identification and Validation Strategies

The precise molecular targets of N-(3-acetylphenyl)-2-methylbenzamide have not been identified. The scientific community relies on a variety of methods to pinpoint and confirm the biological partners of a compound, but there is no indication that these have been applied to this compound.

There are no published studies detailing the use of ligand-based strategies or proteomics approaches, such as affinity chromatography, to isolate and identify the specific proteins or other macromolecules that this compound may bind to within a biological system.

Similarly, the scientific literature lacks any reports on the use of genetic perturbation techniques, including CRISPR or siRNA, to validate potential targets of this compound. These methods are essential for confirming whether the modulation of a specific gene's expression can alter the cellular response to the compound, thereby confirming it as a true target.

Without an identified target, biophysical characterization of the interaction between this compound and its potential biological partner cannot be performed. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which are used to measure the binding affinity and thermodynamics of ligand-target interactions, have not been reported for this compound.

Cell-Based Mechanistic Assays

In the absence of a known target, cell-based assays to explore the mechanism of action of this compound are also not present in the available scientific literature.

There is no data from receptor binding assays or functional assays to indicate whether this compound acts as an agonist or antagonist at any specific receptor.

Comprehensive enzymatic assays are necessary to determine if a compound can inhibit the activity of specific enzymes. However, there are no available studies on the effect of this compound on the kinetics of enzymes such as COX-2, β-glucuronidase, myeloperoxidase, topoisomerases I and II, HDAC, or on processes like tubulin polymerization.

Cellular Pathway Modulation

There is no specific information available in peer-reviewed literature detailing the effects of this compound on key cellular signaling pathways. Investigations into its potential to modulate pathways such as the PI3K/AKT/mTOR or MAPK/ERK signaling cascades have not been publicly reported. Furthermore, data regarding its ability to induce caspase activation, trigger autophagy, or influence cell cycle progression is not available.

Investigation of Apoptosis Induction and Related Biomarkers

Detailed studies concerning the induction of apoptosis by this compound are not present in the public domain. Consequently, there is no available data on its effects on key apoptosis-related biomarkers, such as the pro-apoptotic protein Bax or the mitochondrial release of cytochrome c.

Modulation of Protein-Protein Interactions

Information regarding the ability of this compound to modulate specific protein-protein interactions has not been described in the available scientific literature. The molecular targets and binding partners of this compound remain uncharacterized.

Preclinical In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Specific in vitro ADME data for this compound is not publicly documented.

Metabolic Stability in Microsomes and Hepatocytes

There are no published studies detailing the metabolic stability of this compound when incubated with liver microsomes or hepatocytes from any species. This information is crucial for predicting the compound's metabolic clearance in a whole-organism system.

Permeability Assays

Data from in vitro permeability assays, such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA), are not available for this compound. These assays are standard methods for predicting the intestinal absorption of a compound.

Plasma Protein Binding

The extent to which this compound binds to plasma proteins, such as albumin, has not been reported. This parameter is critical for understanding the distribution of the compound in the body and its pharmacologically active concentration.

In Vivo Pharmacodynamic and Target Engagement Studies in Relevant Animal Models (Mechanistic Focus)

Tissue Distribution and Biodistribution Profiles

Information regarding the distribution of this compound in various tissues and organs following administration in animal models is not currently available in published research. Studies detailing the concentration of the compound in key organs such as the liver, kidneys, brain, and spleen, which are crucial for understanding its potential sites of action and elimination, have not been publicly reported.

Biomarker Modulation and Pathway Analysis in Animal Tissues

There is no available data from in vivo studies demonstrating the effects of this compound on specific biomarkers or cellular signaling pathways in animal tissues. Research that would elucidate the compound's mechanism of action by showing modulation of target engagement markers, downstream signaling molecules, or gene expression profiles in response to treatment is not present in the public domain.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 2 Methylbenzamide Derivatives

Systematic Modification of Benzamide (B126) Scaffold and Acetylphenyl Moieties

Systematic modifications of the benzamide and acetylphenyl components of analogous molecules have revealed critical insights into their biological activities.

Benzamide Scaffold Modifications:

Alterations to the benzamide portion of N-phenylbenzamide derivatives have been shown to significantly impact their biological effects. Key modifications and their observed outcomes in related compounds include:

Substitution on the Benzoyl Ring: The introduction of various substituents on the benzoyl ring can modulate activity. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, substituents on the benzoyl ring led to a considerable increase in potency. The nature and position of these substituents are critical, with electron-withdrawing groups often enhancing the biological activity of N-phenylbenzamide analogs. nih.govnih.gov

Amide Bond Modification: The amide linkage is a crucial pharmacophoric element. Its replacement or modification can lead to a significant loss of activity. For example, N-methylation of the amide nitrogen in certain α-ketoamides resulted in a complete loss of activity, suggesting the N-H group's importance in hydrogen bonding. acs.org

Replacement of the Phenyl Ring: Replacing the phenyl ring of the benzamide with heterocyclic rings, such as pyridazine, has been explored. In some antischistosomal N-phenylbenzamide analogs, this replacement was found to be unfavorable for activity. nih.gov

Acetylphenyl Moiety Modifications:

The acetylphenyl moiety also presents several opportunities for structural modification to explore SAR.

Position of the Acetyl Group: The position of the acetyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of activity. The meta-position in N-(3-acetylphenyl)-2-methylbenzamide is a specific spatial arrangement that likely influences its interaction with biological targets. Studies on related acetophenone derivatives show that the substitution pattern is crucial for their biological function. nih.gov

Modification of the Acetyl Group: The ketone of the acetyl group is a potential site for modification. Its reduction to a hydroxyl group or conversion to other functional groups would likely alter the electronic and steric properties of the molecule, thereby affecting its biological activity. The α-position of a ketone next to an amide has been found to be essential for the binding of some α-ketoamides to their targets. acs.org

Substitution on the Phenyl Ring: Introducing substituents on the acetyl-bearing phenyl ring can influence activity through steric and electronic effects. The type and position of these substituents would need to be systematically varied to determine their impact.

The table below summarizes the hypothetical impact of systematic modifications on the biological activity of this compound, based on findings from related compounds.

| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale based on Analogous Compounds |

| Benzamide Scaffold | |||

| 2-Methylbenzoyl Ring | Introduction of electron-withdrawing groups | Potential Increase | Electron-withdrawing groups can enhance potency in N-phenylbenzamide derivatives. nih.gov |

| Introduction of bulky substituents | Potential Decrease | Steric hindrance may disrupt binding to the target. | |

| Amide Linker | N-methylation | Potential Decrease | The N-H group may be crucial for hydrogen bonding interactions. acs.org |

| Isosteric replacement (e.g., with thioamide) | Unpredictable | Would alter electronic and conformational properties. | |

| Acetylphenyl Moiety | |||

| Acetyl Group | Reduction to hydroxyl | Potential Decrease or Change in Activity | The ketone functionality is often a key pharmacophoric feature. |

| Conversion to other functional groups | Unpredictable | Would significantly alter the molecule's chemical properties. | |

| Phenyl Ring | Introduction of additional substituents | Unpredictable | The effect would depend on the nature and position of the substituent. |

| Shifting the acetyl group to ortho or para position | Likely to alter potency and/or selectivity | The substitution pattern is critical for receptor binding. nih.gov |

Identification of Key Pharmacophoric Elements for Biological Activity

Based on the structure of this compound and SAR studies of related molecules, the following pharmacophoric elements can be identified as potentially crucial for its biological activity:

The Amide Moiety (-CONH-): This group is a cornerstone of the structure, likely acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often fundamental for the binding of benzamide derivatives to their biological targets. acs.org

The Aromatic Rings: The two phenyl rings provide a rigid scaffold for the molecule and can engage in π-π stacking or hydrophobic interactions with the target protein.

The Acetyl Group (-COCH3): The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. The methyl group can participate in hydrophobic interactions. The acetyl group's specific placement at the meta position of the aniline ring dictates a particular spatial arrangement of these features.

The 2-Methyl Group: The methyl group on the benzoyl ring introduces a steric constraint that influences the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. This conformational preference can be critical for fitting into a specific binding pocket.

A hypothetical pharmacophore model for this compound would likely include hydrogen bond donors and acceptors, aromatic/hydrophobic centers, and specific steric volumes.

Elucidation of Structural Determinants for Selectivity and Potency

The potency and selectivity of this compound derivatives are likely governed by a combination of electronic, steric, and conformational factors.

Substituent Position: As observed in SAR studies of N-phenylbenzamides, the substitution pattern on both phenyl rings is a major determinant of activity. For instance, para-substitution on one of the phenyl rings was suggested to be necessary for the potency of some antischistosomal analogs, while meta-substitution on both rings was unfavorable. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of substituents.

Electron-Withdrawing and Donating Groups: The electronic nature of substituents can significantly influence potency. The incorporation of electron-withdrawing groups, such as nitro or trifluoromethyl, has been shown to benefit the potency of certain N-phenylbenzamide series. nih.govresearchgate.net This suggests that modulating the electronic properties of the aromatic rings can tune the binding affinity.

Conformational Rigidity: The 2-methyl group on the benzoyl ring of this compound likely restricts the rotation around the amide bond, leading to a more defined conformation. This pre-organization of the molecule might be favorable for binding to its target, thus enhancing potency.

Stereochemical Effects on Biological Response (if applicable to chiral derivatives)

This compound itself is an achiral molecule. However, the introduction of chiral centers, for instance, by modifying the acetyl group to a chiral secondary alcohol or by introducing a chiral substituent on either of the rings, would result in chiral derivatives.

While no specific studies on chiral derivatives of this compound are available, it is a well-established principle in medicinal chemistry that stereochemistry can have a profound impact on biological activity. Different enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the enantiomers of a chiral ligand.

Should chiral derivatives of this compound be synthesized, it would be imperative to separate and test the individual enantiomers to fully characterize their biological profiles. The stereocenter's absolute configuration would likely influence the molecule's three-dimensional shape and its ability to fit into the chiral binding site of its target.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable for separating N-(3-acetylphenyl)-2-methylbenzamide from impurities, starting materials, and degradation products, thereby enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like this compound. nih.gov The development of a reliable HPLC method is critical for tracking and trending impurities throughout the pharmaceutical development process. americanpharmaceuticalreview.com A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for this compound would systematically evaluate several key parameters to achieve optimal separation:

Column Selection: A C18 or Phenyl-Hexyl column is often a suitable starting point for aromatic amides, providing a good balance of hydrophobic and π-π interactions. americanpharmaceuticalreview.comresearchgate.net

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. americanpharmaceuticalreview.comchemrevlett.com The pH of the aqueous phase is a critical parameter that must be optimized to ensure good peak shape and resolution, especially considering the compound's pKa. americanpharmaceuticalreview.com

Detection: The presence of aromatic rings and a carbonyl group in the structure of this compound results in a strong UV chromophore, making UV detection at a wavelength around 254 nm a suitable choice for quantification. researchgate.net

Optimization: Parameters such as column temperature, flow rate, and gradient slope are fine-tuned to meet performance criteria, including a resolution factor of >1.5 between the main peak and key impurities, and a main peak tailing factor between 0.8 and 1.5. americanpharmaceuticalreview.com

The ultimate goal is a robust and selective method capable of quantifying this compound and resolving all potential process-related impurities and degradation products to a limit of quantitation (LOQ) of <0.05%. americanpharmaceuticalreview.com

Table 1: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gassnova.no However, due to its relatively high molecular weight and the presence of polar functional groups (amide), this compound is not sufficiently volatile for direct GC analysis. Its polar nature can lead to poor peak shapes and interactions with the stationary phase. gassnova.no

To make the compound amenable to GC analysis, a chemical derivatization step is necessary. This process involves converting the polar amide group into a less polar, more volatile derivative. researchgate.net Common derivatization strategies for compounds with active hydrogens include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net This reaction typically proceeds quickly and yields a more volatile and thermally stable product. researchgate.net

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to introduce a fluoroacyl group, which increases volatility and can enhance detection sensitivity, particularly with an electron capture detector (ECD). researchgate.netjfda-online.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including desired volatility and detector compatibility. researchgate.net Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary column (e.g., 5% phenyl-polysiloxane). scispace.com

Table 2: Potential Derivatization Reagents for GC Analysis

| Reagent Class | Example Reagent | Abbreviation | Target Group | Benefit |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amide (-NH) | Increases volatility and thermal stability. researchgate.net |

| Acylation | Trifluoroacetic anhydride | TFAA | Amide (-NH) | Increases volatility; enhances ECD response. jfda-online.com |

| Alkylation | Trimethylanilinium hydroxide | TMAH | Amide (-NH) | Forms methyl derivative via "flash alkylation" in the injector. jfda-online.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. chromatographytoday.comresearchgate.net This technique offers several advantages, including faster analysis times and reduced organic solvent consumption due to the low viscosity and high diffusivity of supercritical fluids. chromatographytoday.com

For the analysis of this compound, SFC can serve as a valuable orthogonal technique to reversed-phase HPLC for purity analysis and impurity profiling. The separation mechanism in SFC is different from RP-HPLC, offering unique selectivity. chromatographytoday.com Method development in SFC involves optimizing parameters such as:

Co-solvent: An organic modifier, typically an alcohol like methanol (B129727) or ethanol, is added to the CO2 to increase the mobile phase polarity and elution strength. researchgate.net

Stationary Phase: A wide range of stationary phases are available, from non-polar C18 to very polar phases like those with pyridine (B92270) moieties, allowing for the tuning of selectivity. chromatographytoday.com

Additives: Small amounts of additives (e.g., acids or bases) can be introduced into the co-solvent to improve the peak shape of polar or ionizable analytes. researchgate.net

SFC is particularly well-suited for chiral separations, and should this compound or its precursors contain a stereocenter, SFC with a chiral stationary phase would be a highly efficient method for enantiomeric purity assessment. nih.gov

Table 3: Comparison of Typical SFC and HPLC Characteristics

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Aqueous Buffer / Organic Solvent |

| Typical Flow Rates | 3-5 times higher than HPLC chromatographytoday.com | 0.5 - 2.0 mL/min |

| Analysis Time | Generally shorter | Generally longer |

| Solvent Waste | Significantly less organic waste | Higher volume of organic/aqueous waste |

| Primary Application | Achiral and Chiral separations, purification | Purity, quantification, impurity profiling |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of specificity and sensitivity for analyzing complex samples. nih.govamazonaws.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices such as plasma, urine, or tissue homogenates. bioanalysis-zone.com This technique offers exceptional selectivity and sensitivity, making it ideal for pharmacokinetic studies and metabolite identification of this compound. bioanalysis-zone.comnih.gov

In a typical LC-MS/MS workflow, an HPLC system separates the analyte from the bulk of the matrix components. The eluent is then directed to a mass spectrometer, where the analyte is ionized (commonly via electrospray ionization, ESI), and its specific mass-to-charge ratio (m/z) is monitored. The use of tandem mass spectrometry (MS/MS), often in the selected reaction monitoring (SRM) mode, provides an additional layer of specificity. lih.lu In SRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the parent drug) is selected, fragmented, and a specific product ion is monitored. lih.lu

A key challenge in bioanalysis is overcoming matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. nih.gov Careful sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the use of a stable isotope-labeled internal standard are crucial for mitigating these effects.

Table 4: Hypothetical SRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |

|---|---|---|---|

| This compound | 254.12 ([M+H]⁺) | 119.05 | Parent Compound (2-methylbenzoyl cation) |

| Putative Hydroxylated Metabolite | 270.12 ([M+H]⁺) | 119.05 | Metabolite M1 (Loss of hydroxylated acetylphenylamine) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. researchgate.net For the analysis of this compound, GC-MS would be employed following the derivatization procedures described in section 7.1.2.

After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a reproducible fragmentation pattern, often referred to as a chemical "fingerprint." researchgate.net This fragmentation pattern is highly characteristic of the molecule's structure and can be used for unambiguous identification by comparing the obtained spectrum to a library of known spectra or by interpreting the fragmentation pathways. researchgate.netnih.gov

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, significantly increasing sensitivity and selectivity compared to scanning the full mass range. gassnova.no This approach is valuable for trace-level quantification in research samples that may not be biological in nature.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Currently, there are no published studies detailing the use of spectroscopic methods like UV-Vis or fluorescence for the quantification of this compound. Research in this area would typically involve determining the optimal wavelength for absorption and emission, developing calibration curves, and establishing the limits of detection (LOD) and quantification (LOQ).

An example of a data table that would be generated from such research is provided below for illustrative purposes.

Hypothetical UV-Vis Spectroscopic Data

| Parameter | Value |

| Wavelength of Maximum Absorption (λmax) | Not Determined |

| Molar Absorptivity (ε) | Not Determined |

| Linearity Range | Not Determined |

| Limit of Detection (LOD) | Not Determined |

| Limit of Quantification (LOQ) | Not Determined |

Bioanalytical Method Development and Validation for In Vitro and In Vivo Research Samples

Information regarding the development and validation of bioanalytical methods for the detection and quantification of this compound in biological matrices, such as plasma, serum, or tissue homogenates, is not available in the current body of scientific literature.

The standard process for bioanalytical method development and validation would include establishing procedures for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), followed by the validation of the method's specificity, accuracy, precision, linearity, and stability in the chosen biological matrix. These steps are crucial for ensuring the reliability of data from pharmacokinetic and pharmacodynamic studies.

A representative data table for bioanalytical method validation parameters is shown below to indicate the type of data that would be presented.

Hypothetical Bioanalytical Method Validation Parameters

| Validation Parameter | Status |

| Specificity | Not Assessed |

| Linearity (Correlation Coefficient, r²) | Not Established |

| Accuracy (% Bias) | Not Determined |

| Precision (% CV) | Not Determined |

| Lower Limit of Quantification (LLOQ) | Not Established |

| Upper Limit of Quantification (ULOQ) | Not Established |

| Recovery (%) | Not Determined |

| Matrix Effect | Not Evaluated |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Not Assessed |

Further research is required to establish these advanced analytical methodologies for this compound to support its potential research applications.

Future Research Directions and Applications in Chemical Biology

Design and Synthesis of Next-Generation Analogs Based on Mechanistic Insights

The development of new analogs of N-(3-acetylphenyl)-2-methylbenzamide is a promising direction for enhancing its therapeutic potential. A crucial aspect of this process is leveraging mechanistic insights to guide the design and synthesis of next-generation compounds with improved properties. The core principle involves understanding the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

Future synthetic efforts could focus on systematic modifications of the this compound scaffold. Key areas for modification include:

The 2-methylbenzamide (B88809) moiety: Altering the substituent at the 2-position of this phenyl ring has been shown to be critical for the antiproliferative activity in other benzamide (B126) series. nih.gov Exploring a range of electron-donating and electron-withdrawing groups could modulate binding affinity and selectivity for its target, such as the TRPM3 ion channel.

The N-(3-acetylphenyl) group: The acetyl group provides a key interaction point. Analogs could be synthesized where this group is replaced with other functionalities (e.g., nitro, cyano, or sulfonyl groups) to probe the electronic and steric requirements of the binding pocket.

The amide linker: The heteroatoms of the amide are often crucial for activity, potentially through chelation with metal ions in enzyme active sites or hydrogen bonding with receptor targets. nih.gov Modifications to this linker could alter the compound's conformational flexibility and binding kinetics.

Molecular docking studies can play a pivotal role in this process, illustrating the potential interactions between synthesized compounds and their biological targets, thereby guiding rational drug design. nih.gov By combining synthetic chemistry with computational modeling, it is possible to create a feedback loop for the rapid development of more effective and selective analogs.

Table 1: Potential Modifications for Analog Synthesis and Their Rationale

| Molecular Scaffold | Modification Site | Example Modifications | Rationale for Investigation |

|---|---|---|---|

| 2-Methylbenzamide Ring | 2-position substituent | -CH₃, -Cl, -OCH₃, -CF₃ | To optimize steric and electronic interactions within the target's binding site and enhance selectivity. |

| N-(3-acetylphenyl) Ring | 3-position acetyl group | -NO₂, -CN, -SO₂CH₃, -C(O)NH₂ | To explore alternative hydrogen bond acceptors/donors and modify electronic properties for improved target affinity. |

Exploration of this compound as a Chemical Probe for Novel Biological Pathways

This compound, as an inhibitor of the transient receptor potential melastatin 3 (TRPM3) channel, serves as a valuable chemical probe for dissecting the physiological and pathological roles of this ion channel. patsnap.com TRPM3 is a cation-permeable channel activated by stimuli like heat and neurosteroids, and it plays a significant role in calcium signaling. patsnap.com By selectively blocking this channel, the compound allows researchers to investigate the downstream consequences of TRPM3 inhibition in various biological contexts.

Key biological pathways that can be explored using this chemical probe include:

Pain Sensation: TRPM3 is predominantly expressed in sensory neurons and is implicated in the sensation of heat and inflammatory pain. patsnap.comnih.gov Using this compound in preclinical models can help elucidate the specific contribution of TRPM3 to acute and chronic pain states, potentially validating it as a target for new analgesic drugs. nih.govmssm.edu

Metabolic Disorders: TRPM3 channels are also found in pancreatic beta cells, where they may play a role in modulating glucose homeostasis. frontiersin.org The compound can be used to investigate how TRPM3 inhibition affects insulin (B600854) secretion and glucose metabolism, offering insights into its potential relevance for diseases like diabetes.

Neurodegenerative Diseases: Given the expression of TRPM3 in the brain and its role as a calcium channel, it may be involved in processes related to neuronal health and disease. patsnap.com As a chemical probe, this compound can be used to study the role of TRPM3-mediated calcium influx in neuroinflammatory and neurodegenerative pathways.

The use of such a probe allows for the functional characterization of TRPM3 in both cellular and whole-organism systems, paving the way for the discovery of novel biological functions associated with this ion channel. mssm.edu

Potential Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design Strategies

The chemical scaffold of this compound can be leveraged in advanced drug discovery strategies like Fragment-Based Drug Discovery (FBDD) and covalent inhibitor design.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method that starts with identifying small, low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. nih.gov These hits are then grown, linked, or merged to produce a high-affinity lead compound. nih.govtechnologynetworks.com While this compound itself is larger than a typical fragment, it can be conceptually deconstructed into its constituent fragments (e.g., 2-methylbenzoic acid or 3-aminoacetophenone). An FBDD approach targeting TRPM3 could identify novel fragments that bind to different sub-pockets of the receptor. These fragments could then be elaborated into entirely new chemical scaffolds, potentially with improved drug-like properties compared to the original molecule. nih.govopenaccessjournals.com This strategy is particularly useful for challenging targets where traditional high-throughput screening has failed. nih.govdrugdiscoverychemistry.com

Table 2: Comparison of FBDD and High-Throughput Screening (HTS)

| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |

|---|---|---|

| Starting Points | Small, low complexity molecules ("fragments") | Large, diverse, drug-like molecules |

| Library Size | Hundreds to thousands | Hundreds of thousands to millions |

| Hit Affinity | Weak (μM to mM) | Potent (nM to μM) |